Aegeline

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Aegeline, a primary alkaloid found in Aegle marmelos, has been shown to target several pro-inflammatory cytokines responsible for inflammation . It has also demonstrated antihyperglycemic and antidyslipidemic activities .

Mode of Action

This compound interacts with its targets by suppressing their activity. It has been found to inhibit the histamine release from mast cells, which plays a crucial role in inflammatory responses . Additionally, it enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake in a time- and concentration-dependent manner .

Biochemical Pathways

This compound affects the NFƙB-mediated NLRP3 inflammasome pathway . This pathway is involved in the production of pro-inflammatory cytokines. By suppressing this pathway, this compound can reduce inflammation. It has also been found to stimulate the glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .

Pharmacokinetics

It is known that this compound is an alkaloidal-amide isolated from the leaves of aegle marmelos . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been found to have anti-inflammatory and antioxidant properties . It can lower the disease activity score and myeloperoxidase level, improve physical parameters, and significantly downregulate the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18 . These effects suggest that this compound has great anti-inflammatory potential.

Análisis Bioquímico

Biochemical Properties

Aegeline interacts with several biomolecules in biochemical reactions. It has shown antihyperglycemic and antidyslipidemic activities in validated animal models of type 2 diabetes mellitus . This compound enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake in a time- and concentration-dependent manner . This suggests that this compound stimulates glucose transport through distinct parallel pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to suppress several pro-inflammatory cytokines responsible for inflammation . In the context of ulcerative colitis, a chronic inflammatory condition of the intestine, this compound has been shown to alleviate symptoms by suppressing the NFƙB-mediated NLRP3 inflammasome pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to have a high binding affinity to PI3K, AKT, and EGFR . This suggests that this compound may alleviate inflammatory bowel disease through the EGFR-mediated PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific details on this compound’s stability, degradation, and long-term effects on cellular function are limited, it has been observed that this compound stimulates glucose transport in a time- and concentration-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake, suggesting its involvement in glucose metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aegeline can be synthesized through various chemical processes. One common method involves the extraction of Aegle marmelos leaves, followed by isolation and purification using techniques such as ultrahigh-performance liquid chromatography (UHPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aegle marmelos leaves. The leaves are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Aegeline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Aplicaciones Científicas De Investigación

Aegeline has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of various pharmacologically active compounds.

Biology: It is studied for its effects on cellular processes, including its role in modulating gene expression and enzyme activity.

Medicine: this compound has shown potential in the treatment of conditions such as type 2 diabetes mellitus, dyslipidemia, and inflammatory diseases. .

Comparación Con Compuestos Similares

Aegeline is compared with other similar compounds, such as:

This compound stands out due to its multifaceted pharmacological profile, making it a unique and valuable compound for scientific research and therapeutic applications.

Propiedades

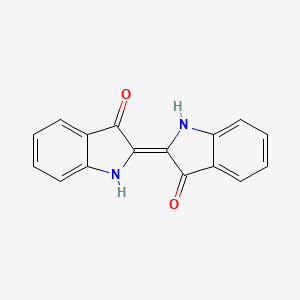

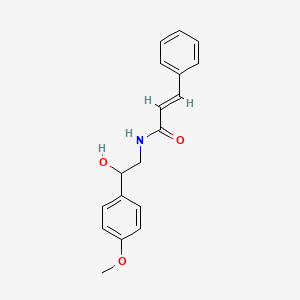

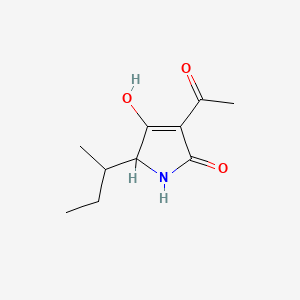

IUPAC Name |

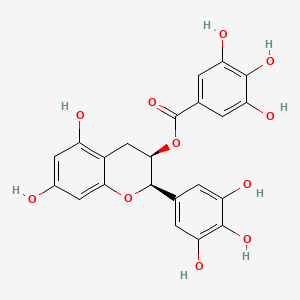

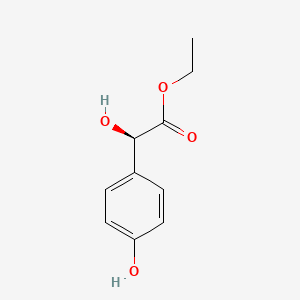

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318019 | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

456-12-2, 37791-13-2 | |

| Record name | (±)-Aegeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aegeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEGELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aegeline exert its antidiabetic effects?

A1: Research suggests that this compound may target Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which stimulate a reduction in blood glucose levels. By inhibiting DPP-4, this compound could potentially enhance the activity of GLP-1 and GIP, contributing to improved glycemic control.

Q2: What is the role of this compound in mitigating hypercholesterolemia?

A2: Studies indicate that this compound might exert anti-hypercholesterolemic effects by binding to Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). LOX-1 is a key receptor for oxidized low-density lipoprotein (Ox-LDL), a molecule that contributes to atherosclerosis. By binding to LOX-1, this compound may reduce Ox-LDL uptake, potentially preventing the formation of atherosclerotic plaques and reducing the risk of cardiovascular diseases.

Q3: How does this compound contribute to neuroprotection in ischemic stroke models?

A3: Research suggests that this compound acts as a positive allosteric modulator (PAM) of GluN1/2A N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in neuronal survival. By enhancing the activity of GluN1/2A receptors, this compound may promote neuronal survival and reduce the extent of brain damage following an ischemic stroke. This neuroprotective effect appears to be linked to enhanced phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.

Q4: What are the potential mechanisms behind this compound's anti-inflammatory properties?

A4: this compound has demonstrated anti-inflammatory effects in several studies. It was found to reduce serum interleukin-6 (IL-6) levels and decrease the expression of inducible nitric oxide synthase (iNOS), both key players in inflammatory processes. This suggests that this compound might interfere with inflammatory signaling pathways, leading to a reduction in inflammation.

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C19H21NO3, and its molecular weight is 311.38 g/mol.

Q6: What spectroscopic data is available for this compound?

A6: this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. NMR studies, specifically 13C NMR, have been instrumental in assigning the resonances of this compound and related amides. These techniques provide valuable information about the compound's structure and purity.

Q7: What is the absorption profile of this compound?

A7: this compound is rapidly absorbed from the gastrointestinal tract, reaching peak plasma levels within 30 minutes after oral administration in mice.

Q8: How is this compound distributed in the body?

A8: Following oral administration, this compound is distributed to various tissues, including the liver, kidney, and brain.

Q9: What is known about the metabolism of this compound?

A9: this compound is primarily metabolized in the liver. Studies have identified CYP2C19 as a key enzyme involved in this compound metabolism, leading to the formation of a demethylated metabolite and a glutathione conjugate.

Q10: What is the elimination half-life of this compound?

A10: this compound exhibits a relatively short half-life, with plasma elimination half-lives of approximately 1.4 hours in mice after oral administration.

Q11: What are the key in vitro findings regarding this compound's biological activity?

A11: In vitro studies have demonstrated that this compound inhibits histamine release from mast cells, particularly those induced by calcium stimulants like thapsigargin and ionomycin. This suggests a potential role for this compound in modulating allergic responses.

Q12: What is the evidence for this compound's antidiabetic effects in animal models?

A12: In vivo studies using streptozotocin-induced diabetic rats have shown that this compound significantly reduces blood glucose levels, improves serum insulin levels, and promotes pancreatic β-cell regeneration. These findings support the traditional use of Aegle marmelos in diabetes management.

Q13: How is this compound typically extracted and isolated from Aegle marmelos?

A13: Several methods have been employed for the extraction and isolation of this compound, including solvent extraction techniques like Soxhlet extraction, followed by chromatographic purification methods such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Q14: What analytical techniques are used to characterize and quantify this compound?

A14: Various analytical methods are employed to characterize and quantify this compound, including HPLC, often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for the analysis of this compound in complex matrices like plant extracts and biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one](/img/structure/B7765697.png)

![2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid](/img/structure/B7765700.png)